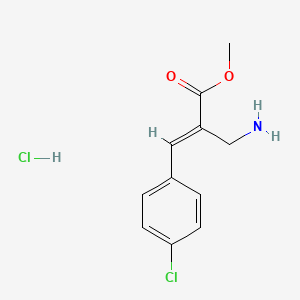

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride (MCAH) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. MCAH has been used for various purposes, such as in the synthesis of polymers, the manufacture of pharmaceuticals, and the study of biochemical and physiological effects.

科学的研究の応用

- Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride exhibits promising anticancer activity. Researchers have explored its effects on cancer cell lines, studying mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further investigations into its specific targets and pathways are ongoing .

- Inflammation plays a crucial role in various diseases. This compound has demonstrated anti-inflammatory effects in preclinical studies. Researchers are keen on understanding its interactions with inflammatory mediators and potential therapeutic applications .

- Pain management remains a critical area of research. Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride shows promise as an analgesic agent. Studies have explored its impact on pain pathways, receptor modulation, and central nervous system effects .

- Cardiovascular diseases are a global health concern. Researchers have investigated this compound’s effects on heart function, blood pressure regulation, and vascular health. Its potential as a cardioprotective agent warrants further exploration .

- Neurodegenerative disorders demand innovative treatments. Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride has shown neuroprotective properties in animal models. Researchers aim to elucidate its impact on neuronal survival, synaptic plasticity, and neuroinflammation .

- Beyond its biological activities, researchers have developed efficient synthetic routes for Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride. These strategies involve key reactions like oxidative dearomatization and Diels-Alder cycloaddition. Such methods contribute to its availability for further studies .

Anticancer Properties

Anti-Inflammatory Potential

Analgesic Properties

Cardiovascular Applications

Neuroprotective Effects

Chemical Synthesis Strategies

特性

IUPAC Name |

methyl (E)-2-(aminomethyl)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-6H,7,13H2,1H3;1H/b9-6+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIERMPLEIQNYGB-MLBSPLJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(C=C1)Cl)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(C=C1)Cl)/CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide](/img/structure/B2405325.png)

![5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2405327.png)

![2-oxo-N-(1,3-thiazol-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2405328.png)

![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)

![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)

![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)